3-Fluoro-2-(piperazin-1-YL)benzonitrile
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Overview
Description
3-Fluoro-2-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12FN3 It is characterized by the presence of a fluoro group, a piperazine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(piperazin-1-yl)benzonitrile typically involves the nucleophilic substitution reaction of 3-fluorobenzonitrile with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3-Fluoro-2-(piperazin-1-yl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activity against certain targets, making it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups allow for the creation of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 3-Fluoro-2-(piperazin-1-yl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and metabolic stability, while the piperazine ring can improve its pharmacokinetic properties.
Comparison with Similar Compounds
- 3-Fluoro-2-(methylamino)benzonitrile
- 3-Fluoro-2-(dimethylamino)benzonitrile
- 3-Fluoro-2-(morpholin-4-yl)benzonitrile
Uniqueness: Compared to these similar compounds, 3-Fluoro-2-(piperazin-1-yl)benzonitrile offers a unique combination of a fluoro group and a piperazine ring, which can provide distinct chemical and biological properties. The presence of the piperazine ring can enhance solubility and bioavailability, making it a more versatile compound in various applications.
Properties
IUPAC Name |
3-fluoro-2-piperazin-1-ylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-2-9(8-13)11(10)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQTNZKNNTAGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680679 |
Source
|
Record name | 3-Fluoro-2-(piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233026-65-7 |
Source
|
Record name | 3-Fluoro-2-(piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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